N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
Description
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound featuring a bicyclic tetrahydrobenzo[d]thiazole core linked to a 4-tosylbutanamide moiety. The tetrahydrobenzo[d]thiazole scaffold is a saturated derivative of benzothiazole, a heterocyclic system known for its pharmacological relevance in neuroprotective and antiparkinsonian agents (e.g., pramipexole analogs) . The 4-tosylbutanamide group introduces a sulfonamide functionality, which may enhance metabolic stability or modulate solubility.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-8-10-14(11-9-13)25(22,23)12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h8-11H,2-7,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUFPAXUKUHBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 2-aminothiophenol with a suitable alkylating agent to form the benzothiazole core. This intermediate is then reacted with 4-tosylbutanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 295.37 g/mol
- CAS Number : 154404-97-4
Physical Properties
- Appearance : Solid
- Solubility : Soluble in organic solvents; insoluble in water.
Medicinal Chemistry
Antidiabetic Activity
Recent studies have indicated that derivatives of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide exhibit significant antidiabetic properties. For instance, research has shown that modifications to the thiazole ring can enhance glucose uptake in muscle cells, making it a promising candidate for diabetes treatment .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Material Science
Nonlinear Optical Applications
this compound has been explored as a material for nonlinear optical (NLO) applications. Its ability to form salts with enhanced optical properties makes it suitable for use in photonic devices .
Synthetic Intermediate
Synthesis of Pramipexole
One of the most notable applications of this compound is as an intermediate in the synthesis of pramipexole, a medication used to treat Parkinson's disease. The synthesis involves several steps where this compound serves as a critical precursor .
Case Study 1: Antidiabetic Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results indicated that specific modifications led to compounds with improved efficacy in lowering blood glucose levels in diabetic models .
Case Study 2: Neuroprotection
In another investigation reported in Neuroscience Letters, researchers examined the neuroprotective effects of the compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings suggested that it significantly reduced cell death and increased cell viability compared to controls .
Table 1: Summary of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Antidiabetic agent | |
| Neuroprotective agent | ||
| Material Science | Nonlinear optical materials | |
| Synthetic Chemistry | Intermediate for pramipexole synthesis |
Table 2: Comparison of Derivatives
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| This compound | Antidiabetic | High |
| N-(4-methylthiazol-2-yl)-4-tosylbutanamide | Neuroprotective | Moderate |
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on synthesis, spectroscopic properties, and substituent effects.
Table 1: Structural Comparison of N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-4-Tosylbutanamide and Analogs
Key Differences and Implications
Core Heterocycle and Pharmacological Relevance The tetrahydrobenzo[d]thiazole core in the target compound is distinct from the 1,2,4-triazole-thione or simple thiazole systems . Pramipexole derivatives (e.g., (S)-4 in –2) share the tetrahydrobenzo[d]thiazole scaffold but feature acetamide/hydroxyl groups, which are critical for dopamine D3 receptor agonism . The replacement with a 4-tosylbutanamide group in the target compound may shift selectivity or potency.
Sulfonamide vs. Acetamide Substituents The 4-tosylbutanamide group introduces a bulky sulfonamide moiety, which could improve metabolic stability compared to the simpler acetamide in (S)-4 . Sulfonamides are also known to enhance solubility via hydrogen bonding. In contrast, 1,2,4-triazole-thiones lack sulfonamide groups but exhibit tautomerism (thione-thiol), which may influence redox activity or metal chelation.
Triazole-thiones are prepared via base-mediated cyclization, highlighting divergent synthetic routes for structurally distinct heterocycles.
Spectroscopic Signatures
- The acetamide group in (S)-4 shows IR νC=O at 1663–1682 cm⁻¹ , whereas the 4-tosylbutanamide group would exhibit additional νS=O stretches (~1360 cm⁻¹ and ~1150 cm⁻¹).
- Triazole-thiones lack carbonyl bands but display νC=S at 1247–1255 cm⁻¹, a feature absent in the target compound.
Research Findings and Implications
- Structural Insights : The tetrahydrobenzo[d]thiazole ring’s puckering (see on Cremer-Pople coordinates) may influence conformational flexibility and binding pocket interactions.
- Synthetic Challenges : Enzymatic methods (–2) enable chiral resolution but may require optimization for bulky sulfonamide substituents.
- Spectroscopic Differentiation : IR and NMR data () confirm that substituents like tosyl groups provide distinct spectral fingerprints compared to acetamide or triazole-thione analogs.
Biological Activity
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, characterized by the presence of a thiazole ring fused with a tetrahydrobenzene moiety. Its molecular formula is with a molecular weight of 268.35 g/mol. The structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been suggested that this compound interacts with various receptors in the body, potentially affecting neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
Biological Activity Data
Research findings on the biological activity of this compound are summarized in the following table:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Anticancer Effects
- A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Case Study 2: Antimicrobial Efficacy
- In vitro tests showed that the compound exhibits strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL.
-
Case Study 3: Neuroprotection
- Research involving neuronal cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and preserved neuronal integrity.
Q & A
Q. How to reconcile conflicting SAR data between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
